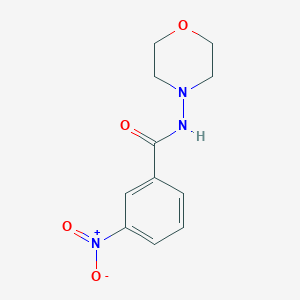![molecular formula C15H13ClN2O2 B5800476 2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
2-{[(4-chlorophenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorophenyl)acetyl]amino}benzamide, also known as CAPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
2-{[(4-chlorophenyl)acetyl]amino}benzamide has been studied for its potential therapeutic applications in various fields of medicine. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-{[(4-chlorophenyl)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the production of inflammatory mediators. 2-{[(4-chlorophenyl)acetyl]amino}benzamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-chlorophenyl)acetyl]amino}benzamide has several advantages as a research tool. For example, it is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to be relatively safe and well-tolerated in animal studies.
One limitation of 2-{[(4-chlorophenyl)acetyl]amino}benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have some toxicity in certain cell types, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-{[(4-chlorophenyl)acetyl]amino}benzamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDACs based on the chemical structure of 2-{[(4-chlorophenyl)acetyl]amino}benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-chlorophenyl)acetyl]amino}benzamide and to identify its molecular targets. Finally, there is a need for more research on the potential therapeutic applications of 2-{[(4-chlorophenyl)acetyl]amino}benzamide in various fields of medicine.
Métodos De Síntesis
The synthesis of 2-{[(4-chlorophenyl)acetyl]amino}benzamide involves the reaction of 4-chloroaniline with acetyl chloride to form 4-chloroacetanilide, which is then reacted with benzoyl chloride to form 2-{[(4-chlorophenyl)acetyl]amino}benzamide. The yield of this reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-11-7-5-10(6-8-11)9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVRAWFRVQFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)acetyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)




![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)

